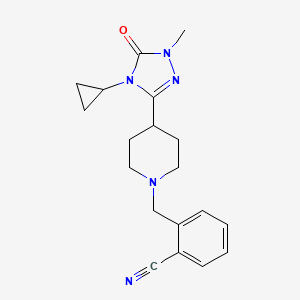

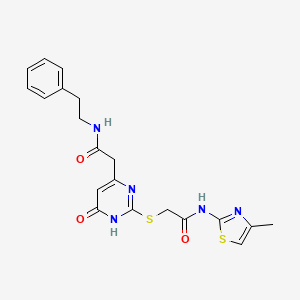

![molecular formula C26H20N4O5S B3020625 2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1005108-82-6](/img/structure/B3020625.png)

2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups, including a nitrophenyl group, an isoxazole ring, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and thiophene rings, in particular, would contribute to the compound’s aromaticity and potentially its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could make the compound more polar, while the aromatic rings could contribute to its stability .Scientific Research Applications

Synthesis and Reactivity

- The synthesis of heterocyclic compounds, such as Pyrrolobenzo[b]thieno[1,4]diazepines, involves converting 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into its pyrrol-1-yl derivative. This process includes reduction and subsequent reactions to synthesize a range of compounds, indicating the versatility of thiophene derivatives in synthetic chemistry (El-Kashef et al., 2007).

- The 1,3-Dipolar Cycloaddition Reactions of Thiophenecarbonitrile N-Oxides demonstrate the reactivity of thiophene derivatives towards various dipolarophiles, leading to the formation of isoxazolines and isoxazoles. Such reactions are foundational for creating diverse heterocyclic systems, which might include compounds similar to the one of interest (Iwakura et al., 1968).

Structural Insights

- The crystal structure of related compounds, such as "2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile," provides insights into the molecular geometry, intermolecular interactions, and supramolecular assembly, which are crucial for understanding the chemical behavior and potential applications of such heterocyclic compounds (Mendonça Júnior et al., 2010).

Application in Material Science

- The synthesis and characterization of new soluble conducting polymers, which incorporate thiophene derivatives, highlight the potential of such compounds in developing electrochromic devices and other electronic materials. This suggests that the compound could also find applications in material science, given its structural similarity to these thiophene derivatives (Variş et al., 2006).

Potential Medicinal Chemistry Applications

- Although the direct medicinal applications of the specific compound are not highlighted, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from similar thiophene compounds suggests potential biological activity and pharmaceutical relevance. This indicates that exploring the biological activities of such compounds could be a fruitful area of research (Nagaraju et al., 2013).

Future Directions

properties

IUPAC Name |

2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O5S/c27-14-19-18-11-4-5-12-20(18)36-26(19)28-24(31)21-22(15-7-6-10-17(13-15)30(33)34)29(35-23(21)25(28)32)16-8-2-1-3-9-16/h1-3,6-10,13,21-23H,4-5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCTWBZWYZCEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B3020542.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate](/img/structure/B3020544.png)

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)

![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)

![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)

![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)